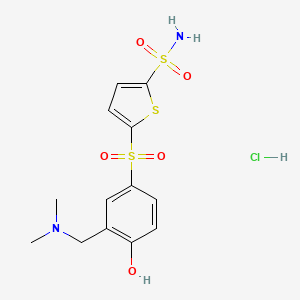

L-662583

Description

Properties

CAS No. |

119731-75-8 |

|---|---|

Molecular Formula |

C13H17ClN2O5S3 |

Molecular Weight |

412.9 g/mol |

IUPAC Name |

5-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]sulfonylthiophene-2-sulfonamide;hydrochloride |

InChI |

InChI=1S/C13H16N2O5S3.ClH/c1-15(2)8-9-7-10(3-4-11(9)16)22(17,18)12-5-6-13(21-12)23(14,19)20;/h3-7,16H,8H2,1-2H3,(H2,14,19,20);1H |

InChI Key |

BFZQSMDOPQCKCT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)N)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

119731-75-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(3-dimethylaminomethyl-4-hydroxyphenylsulfonyl)thiophene-2-sulfonamide L 662583 L-662,583 L-662583 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Profile of L-662583: An Inquiry into its Mechanism of Action on HIV-1 Reverse Transcriptase

Despite extensive investigation into the vast landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs), specific and detailed information regarding the mechanism of action, quantitative inhibitory data, and resistance profile of the compound designated L-662583 on HIV-1 Reverse Transcriptase (RT) remains elusive in publicly accessible scientific literature and databases.

This technical guide sought to provide a comprehensive overview of this compound for researchers, scientists, and drug development professionals. However, a thorough search of scholarly articles, biochemical databases, and patent literature did not yield any specific data pertaining to this particular inhibitor. General principles of NNRTI action are well-established, and it is presumed that this compound, as a member of this class, would adhere to the canonical mechanism of non-competitive inhibition.

The General Mechanism of Non-Nucleoside Reverse Transcriptase Inhibitors

NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Their mechanism of action is distinct from that of nucleoside reverse transcriptase inhibitors (NRTIs).

-

Allosteric Binding: NNRTIs bind to a hydrophobic pocket located approximately 10 Å away from the catalytic active site of the HIV-1 RT p66 subunit. This binding site is often referred to as the NNRTI-binding pocket (NNIBP).

-

Non-Competitive Inhibition: By binding to this allosteric site, NNRTIs do not compete with the natural substrates of the enzyme, the deoxynucleoside triphosphates (dNTPs). Instead, their binding induces a conformational change in the enzyme.

-

Enzymatic Inhibition: This conformational change distorts the geometry of the polymerase active site, including the "fingers" and "thumb" subdomains. This distortion impairs the proper positioning of the template-primer and the incoming dNTP, thereby inhibiting the polymerase activity of RT and halting the conversion of the viral RNA genome into double-stranded DNA.

The following diagram illustrates the generalized signaling pathway of NNRTI inhibition of HIV-1 RT.

Figure 1. Generalized mechanism of action for a non-nucleoside reverse transcriptase inhibitor (NNRTI) like this compound.

Hypothetical Experimental Workflow for Characterizing this compound

In the absence of specific data for this compound, a standard experimental workflow for characterizing a novel NNRTI is presented below. This outlines the logical progression of experiments that would be necessary to elucidate its mechanism of action.

Figure 2. A standard experimental workflow for the biochemical and cellular characterization of a novel HIV-1 RT inhibitor.

Quantitative Data and Experimental Protocols: A Necessary Void

Without access to primary research data, it is impossible to populate tables with quantitative metrics such as the 50% inhibitory concentration (IC50) or the inhibition constant (Ki) for this compound. Similarly, detailed experimental protocols for the specific assays used to characterize this compound cannot be provided.

In a typical study, the following data would be presented:

Table 1: Hypothetical Inhibitory Activity of this compound against Wild-Type HIV-1 RT

| Parameter | Value | Assay Conditions |

| IC50 (nM) | [Data Not Available] | [e.g., Recombinant HIV-1 RT, poly(rA)/oligo(dT) template-primer] |

| Ki (nM) | [Data Not Available] | [e.g., Michaelis-Menten kinetics with varying dNTP concentrations] |

| Binding Affinity (Kd, nM) | [Data Not Available] | [e.g., Surface Plasmon Resonance] |

Table 2: Hypothetical Activity of this compound against NNRTI-Resistant HIV-1 RT Mutants

| RT Mutant | Fold Change in IC50 |

| K103N | [Data Not Available] |

| Y181C | [Data Not Available] |

| G190A | [Data Not Available] |

| L100I | [Data Not Available] |

Conclusion

The identity and specific inhibitory characteristics of this compound remain uncharacterized in the public domain. It is plausible that this compound was an investigational compound that did not advance to later stages of drug development, or that the research was conducted under a proprietary designation that has not been publicly disclosed. For researchers and scientists in the field, this highlights the challenge of accessing comprehensive data on all synthesized compounds and underscores the importance of published research in advancing the collective understanding of HIV-1 therapeutics. Future discoveries of archived data or newly published studies may shed light on the specific properties of this compound and its place within the broader family of NNRTIs.

The Enigmatic Case of L-662583: An Inquiry into a Lost Chapter of NNRTI Discovery

Despite a comprehensive search of scientific literature and patent databases, the non-nucleoside reverse transcriptase inhibitor (NNRTI) designated L-662583 remains an elusive entity. This in-depth technical exploration pieces together the broader context of NNRTI discovery, offering a framework for understanding the potential research and development pathway of a compound like this compound, while acknowledging the absence of specific data for this particular agent.

The late 1980s and early 1990s marked a pivotal era in the fight against the human immunodeficiency virus (HIV). The discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs) represented a significant milestone, offering a new mechanistic class of antiretroviral agents to combat the rapidly evolving viral threat. These compounds, unlike their nucleoside counterparts (NRTIs), do not require intracellular phosphorylation to become active and bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change that inhibits the enzyme's polymerase activity, ultimately halting viral replication.

While specific details for this compound are not publicly available, it is plausible that its discovery originated within a pharmaceutical research program, likely at Merck, given the company's common use of the "L-" prefix for investigational compounds. The discovery and preclinical development of a novel NNRTI during this period would have followed a structured and rigorous scientific process.

A Hypothetical Discovery and Development Pathway

The journey of a compound like this compound from a laboratory curiosity to a potential clinical candidate would have involved several key stages. The following sections outline the typical experimental protocols and data analyses that would have been essential in this process.

Table 1: Illustrative In Vitro Activity Profile for a Novel NNRTI

| Parameter | Value | Description |

| IC50 (Wild-Type HIV-1 RT) | e.g., 10-100 nM | Concentration of the inhibitor required to reduce the activity of the recombinant HIV-1 reverse transcriptase enzyme by 50%. |

| EC50 (CEM-SS cells) | e.g., 50-500 nM | Concentration of the inhibitor required to protect a susceptible T-cell line (such as CEM-SS) from HIV-1-induced cytopathic effects by 50%. |

| CC50 (CEM-SS cells) | e.g., >50 µM | Concentration of the compound that reduces the viability of uninfected CEM-SS cells by 50%, a measure of cytotoxicity. |

| Selectivity Index (SI) | e.g., >100 | Calculated as CC50 / EC50, this value indicates the therapeutic window of the compound. A higher SI is desirable. |

| Protein Binding | e.g., >98% | The extent to which the compound binds to plasma proteins, which can affect its bioavailability and efficacy. |

Experimental Protocols

1. Reverse Transcriptase Inhibition Assay:

-

Objective: To determine the direct inhibitory activity of the compound against the HIV-1 RT enzyme.

-

Methodology:

-

Recombinant HIV-1 reverse transcriptase is purified from an expression system (e.g., E. coli).

-

A reaction mixture is prepared containing a poly(rA) template and an oligo(dT) primer, along with radiolabeled or fluorescently labeled deoxythymidine triphosphate (dTTP).

-

The test compound (e.g., this compound) is added at various concentrations.

-

The reaction is initiated by the addition of the RT enzyme and incubated at 37°C.

-

The incorporation of the labeled dTTP into the newly synthesized DNA strand is quantified using methods such as scintillation counting or fluorescence detection.

-

The concentration of the compound that inhibits enzyme activity by 50% (IC50) is calculated from the dose-response curve.

-

2. Cell-Based Antiviral Assay:

-

Objective: To assess the ability of the compound to inhibit HIV-1 replication in a cellular context.

-

Methodology:

-

A susceptible human T-cell line, such as CEM-SS or MT-4, is cultured.

-

The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB).

-

The infected cells are then treated with serial dilutions of the test compound.

-

After a period of incubation (typically 4-6 days), the extent of viral replication is measured. This can be done by quantifying the activity of reverse transcriptase in the culture supernatant (RT assay) or by measuring the level of p24 antigen, a viral core protein, using an enzyme-linked immunosorbent assay (ELISA).

-

The effective concentration that inhibits viral replication by 50% (EC50) is determined.

-

In parallel, the cytotoxicity of the compound on uninfected cells is measured using a viability assay (e.g., MTT or XTT assay) to determine the 50% cytotoxic concentration (CC50).

-

Visualizing the Scientific Workflow

The process of identifying and characterizing a novel NNRTI can be visualized as a logical progression of experiments and decision points.

Caption: A generalized workflow for the discovery and preclinical development of a novel non-nucleoside reverse transcriptase inhibitor.

The Mechanism of Action: A Signaling Pathway Perspective

NNRTIs exert their effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site. This allosteric binding event is central to their inhibitory mechanism.

Caption: The mechanism of action of a non-nucleoside reverse transcriptase inhibitor, illustrating the allosteric inhibition of the HIV-1 RT enzyme.

Conclusion

The story of this compound is, for the public record, unwritten. It is possible that this compound was an early-stage candidate that did not meet the stringent criteria for further development due to factors such as insufficient potency, unfavorable pharmacokinetic properties, or unforeseen toxicity. Alternatively, it may represent a proprietary research tool that was never intended for public disclosure.

Despite the absence of specific data for this compound, the established principles of NNRTI discovery provide a robust framework for understanding the scientific journey such a compound would have undertaken. The methodologies for enzyme inhibition assays, cell-based antiviral screening, and the logical progression of drug development remain fundamental to the ongoing search for novel antiretroviral therapies. The legacy of the broader NNRTI class, to which this compound hypothetically belongs, continues to be a cornerstone of combination antiretroviral therapy, having transformed the prognosis for millions of people living with HIV worldwide.

In-Depth Technical Guide: The L-662583 Binding Site on HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a critical enzyme for the replication of the virus, making it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site. This guide provides a comprehensive technical overview of the binding site of L-662583, an NNRTI, on HIV-1 RT, including quantitative binding data, detailed experimental methodologies, and visualizations of key processes.

This compound Binding Affinity and Inhibition

This compound is a potent inhibitor of HIV-1 RT. Quantitative analysis of its inhibitory activity is crucial for understanding its efficacy and for the development of next-generation NNRTIs.

| Compound | Parameter | Value | Enzyme |

| This compound (CHEMBL1098407) | IC50 | 1.9 µM | HIV-1 Reverse Transcriptase |

Table 1: Quantitative Inhibition Data for this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The this compound Binding Site: A Structural Overview

The NNRTI binding pocket is a non-competitive, allosteric site located approximately 10 Å from the polymerase active site within the p66 subunit of HIV-1 RT. This pocket is predominantly hydrophobic and is formed by several key amino acid residues. While a crystal structure of this compound specifically bound to HIV-1 RT is not publicly available, extensive research on other NNRTIs has elucidated the critical residues that constitute this binding site.

Mutations in these residues can confer resistance to NNRTIs, highlighting their importance in drug binding. Key amino acids that form the NNRTI binding pocket include, but are not limited to:

-

Tyrosine 181 (Y181) and Tyrosine 188 (Y188) : These aromatic residues are crucial for the binding of many NNRTIs.

-

Lysine 101 (K101) and Lysine 103 (K103) : Mutations at these positions are commonly associated with NNRTI resistance.

-

Proline 225 (P225) and Phenylalanine 227 (F227)

-

Tryptophan 229 (W229)

-

Leucine 100 (L100)

-

Valine 106 (V106) and Valine 108 (V108)

-

Glycine 190 (G190)

-

Tyrosine 318 (Y318)

The binding of this compound to this pocket induces conformational changes in the enzyme, which allosterically inhibit the polymerase activity.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the this compound binding site and its inhibitors. Below are representative protocols for key experiments.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a standard method for determining the IC50 value of an NNRTI like this compound.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA) as template

-

Oligo(dT) as primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100

-

This compound or other test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, poly(rA) template, and oligo(dT) primer.

-

Add the diluted this compound or DMSO (for control) to the reaction mixture.

-

Initiate the reaction by adding recombinant HIV-1 RT and [³H]-dTTP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the radiolabeled DNA by incubating on ice for 30 minutes.

-

Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Site-Directed Mutagenesis of the NNRTI Binding Pocket

This protocol describes the generation of HIV-1 RT mutants to identify key residues involved in this compound binding.

Materials:

-

Expression vector containing the HIV-1 RT p66 subunit gene

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation and protein expression

-

DNA sequencing reagents

Procedure:

-

Design and synthesize mutagenic primers that introduce the desired amino acid substitution in the NNRTI binding pocket (e.g., Y181C).

-

Perform PCR using the expression vector as a template and the mutagenic primers to generate the mutated plasmid.

-

Digest the parental, non-mutated DNA template with DpnI, which specifically cleaves methylated DNA.

-

Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Select for transformed colonies and isolate the plasmid DNA.

-

Verify the desired mutation by DNA sequencing.

-

Express the mutant HIV-1 RT protein in E. coli and purify it.

-

Characterize the enzymatic activity and inhibitor sensitivity of the mutant RT using the inhibition assay described above to determine the impact of the mutation on this compound binding.

Photoaffinity Labeling of the NNRTI Binding Site (Adaptable Protocol)

While a specific protocol for an this compound photoaffinity analog is not available, this general protocol for labeling the NNRTI binding pocket with a photoactivatable NNRTI analog can be adapted.

Materials:

-

Purified recombinant HIV-1 RT

-

A photoactivatable analog of this compound (synthesized to contain a photoreactive group like a benzophenone or an azido group)

-

UV light source (e.g., 350 nm)

-

SDS-PAGE reagents and equipment

-

Autoradiography or western blotting reagents (depending on the label on the analog)

-

Mass spectrometry facility for peptide analysis

Procedure:

-

Incubate the purified HIV-1 RT with the photoactivatable this compound analog in a suitable buffer in the dark.

-

As a control, perform a parallel incubation in the presence of an excess of non-photoactivatable this compound to demonstrate competitive binding.

-

Expose the mixture to UV light for a specific duration to induce covalent cross-linking of the analog to the binding site.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled RT by autoradiography (if the analog is radiolabeled) or by western blotting using an antibody against a tag on the analog.

-

To identify the specific amino acid(s) labeled, excise the labeled protein band from the gel.

-

Perform in-gel proteolytic digestion (e.g., with trypsin).

-

Analyze the resulting peptide fragments by mass spectrometry to identify the peptide covalently modified by the photoaffinity label.

-

Further tandem mass spectrometry (MS/MS) analysis can pinpoint the exact amino acid residue that is cross-linked.

Visualizations

Logical Workflow for HIV-1 RT Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against HIV-1 RT.

Allosteric Inhibition Mechanism of this compound

Caption: Allosteric inhibition of HIV-1 RT by this compound.

Conclusion

The this compound binding site on HIV-1 reverse transcriptase represents a well-validated target for antiretroviral drug development. A thorough understanding of the quantitative binding kinetics, the specific amino acid interactions within the binding pocket, and the allosteric mechanism of inhibition is paramount for the rational design of novel, more potent, and resistance-evading NNRTIs. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers engaged in the study of HIV-1 RT and the development of new therapeutic agents.

L-662583 Structure-Activity Relationship Studies: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

L-662583 is a potent, topically active carbonic anhydrase inhibitor belonging to the thienothiopyran-2-sulfonamide class of compounds. Developed by Merck Sharp & Dohme Research Laboratories in the late 1980s, it was identified as a promising agent for the treatment of glaucoma due to its ability to significantly lower intraocular pressure (IOP). Carbonic anhydrase (CA), particularly the isoenzyme CA-II found in the ciliary processes of the eye, plays a crucial role in the formation of aqueous humor. Inhibition of this enzyme leads to a reduction in aqueous humor secretion, thereby lowering IOP. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, detailing the experimental protocols used in their evaluation and visualizing the key pathways and workflows. The development of this class of compounds represents a significant step in the creation of topically effective glaucoma therapies, culminating in the successful launch of dorzolamide, a structurally related analog.[1][2][3]

Core Structure and Mechanism of Action

The core chemical scaffold of this compound and its analogs is the thienothiopyran-2-sulfonamide moiety. The sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for inhibiting carbonic anhydrase. It coordinates to the zinc ion at the active site of the enzyme, displacing a water molecule and disrupting the catalytic cycle of CO₂ hydration. The thienothiopyran ring system serves as a scaffold to orient the sulfonamide group for optimal binding to the enzyme's active site and to modulate the physicochemical properties of the molecule, such as solubility and corneal permeability, which are critical for topical activity.

Signaling Pathway of Carbonic Anhydrase Inhibition in the Eye

Caption: Mechanism of IOP reduction by this compound.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro carbonic anhydrase II (CA-II) inhibitory activity of this compound and selected reference compounds. The data is primarily sourced from the seminal work by Sugrue et al. (1990).

| Compound | Class | CA-II IC₅₀ (nM) |

| This compound | Thienothiopyran-2-sulfonamide | 0.7 |

| MK-927 | Thienothiopyran-2-sulfonamide | 13.0 |

| Acetazolamide | Heterocyclic sulfonamide (systemic) | 10.8 |

| Methazolamide | Heterocyclic sulfonamide (systemic) | 21.2 |

Data sourced from Sugrue MF, et al. Br J Pharmacol. 1990.

SAR Observations:

-

Potency: this compound demonstrates exceptionally high potency against human erythrocyte carbonic anhydrase II, with an IC₅₀ of 0.7 nM. This is significantly more potent than both the related thienothiopyran-2-sulfonamide, MK-927, and the established systemic carbonic anhydrase inhibitors, acetazolamide and methazolamide.[1]

-

Topical Efficacy: The structural modifications within the thienothiopyran-2-sulfonamide class, leading to compounds like this compound, were aimed at achieving a balance of aqueous solubility and lipophilicity. This balance is crucial for effective penetration of the cornea and achieving therapeutic concentrations within the anterior chamber of the eye upon topical administration.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against purified human erythrocyte carbonic anhydrase II was determined using a pH stat assay.

Workflow:

Caption: Workflow for in vitro carbonic anhydrase inhibition assay.

Methodology:

-

Enzyme Preparation: Carbonic anhydrase II is purified from human erythrocytes.

-

Assay Conditions: The assay is conducted in a buffered solution at a constant temperature.

-

Reaction Initiation: The reaction is initiated by the addition of carbon dioxide-saturated water as the substrate.

-

Measurement: The rate of the enzymatic reaction (hydration of CO₂) is measured by titrating the resulting acid with a standard base solution using a pH stat, which maintains a constant pH.

-

Inhibition Measurement: The assay is performed in the presence of various concentrations of the inhibitor. The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC₅₀) is then determined from a plot of inhibitor concentration versus percent inhibition.

Ex Vivo Carbonic Anhydrase Inhibition in Rabbit Iris + Ciliary Body

This model assesses the ability of a topically applied compound to penetrate the eye and inhibit the target enzyme in the relevant tissue.

Methodology:

-

Animal Model: Albino rabbits are used for this study.

-

Compound Administration: A single 50 µL drop of a 0.1% solution of the test compound (e.g., this compound) is instilled into the eye.

-

Tissue Harvest: After a specified time (e.g., 1 hour), the animals are euthanized, and the iris and ciliary body are dissected.

-

Enzyme Activity Measurement: The tissue is homogenized, and the carbonic anhydrase activity in the homogenate is measured using the pH stat assay described above.

-

Results: The percentage inhibition of carbonic anhydrase activity is calculated relative to a vehicle-treated control group. A 1-hour pretreatment with a 0.1% solution of this compound resulted in a 63% inhibition of carbonic anhydrase activity in the iris + ciliary body homogenate of albino rabbits.[1]

In Vivo Intraocular Pressure (IOP) Lowering Studies

These studies evaluate the pharmacological efficacy of the compounds in animal models of normal and elevated IOP.

Methodology:

-

Animal Models:

-

Ocular Hypertensive Rabbits: Ocular hypertension is induced in one eye of albino rabbits by the intraocular injection of α-chymotrypsin.

-

Ocular Hypertensive Monkeys: Unilateral ocular hypertension is induced in cynomolgus monkeys by argon laser photocoagulation of the trabecular meshwork.

-

-

Compound Administration: The test compound is administered topically as a solution (e.g., 50 µL drop of 0.01%, 0.1%, or 0.5% solutions of this compound).

-

IOP Measurement: Intraocular pressure is measured at baseline and at various time points after drug administration using a calibrated pneumatonometer.

-

Data Analysis: The change in IOP from baseline is calculated and compared between treated and control groups.

Conclusion

The structure-activity relationship studies of this compound and its analogs in the thienothiopyran-2-sulfonamide class were instrumental in the development of potent and topically effective carbonic anhydrase inhibitors for the treatment of glaucoma. The key to their success lay in achieving a high affinity for the carbonic anhydrase II enzyme, driven by the sulfonamide moiety, while simultaneously optimizing the physicochemical properties of the scaffold to ensure adequate ocular bioavailability after topical administration. The detailed experimental protocols outlined in this guide provide a framework for the evaluation of novel carbonic anhydrase inhibitors. The legacy of this research is evident in the clinical success of dorzolamide, a direct descendant of this pioneering work, which remains an important therapeutic option for glaucoma patients worldwide.

References

- 1. Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dorzolamide: development and clinical application of a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dorzolamide - Wikipedia [en.wikipedia.org]

L-662583: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: L-662583 is a potent and topically effective carbonic anhydrase inhibitor. It has been investigated for its ocular hypotensive effects, making it a compound of interest in the research and development of glaucoma treatments. This technical guide provides a comprehensive overview of the chemical properties and a detailed, plausible synthesis route for this compound, aimed at professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 119731-75-8 | [1][2] |

| IUPAC Name | (4R)-4-(ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][3][4]thiazine-6-sulfonamide 1,1-dioxide | Inferred from related compounds |

| Molecular Formula | C13H17ClN2O5S3 | [5][6] |

| Molecular Weight | 412.93 g/mol | [5] |

| Biological Activity | Potent inhibitor of human carbonic anhydrase II (hCA II) | [1] |

| IC50 (hCA II) | 0.7 nM | [1] |

Synthesis of this compound: A Plausible Experimental Protocol

A detailed, step-by-step synthesis protocol for this compound is not explicitly published. However, based on the well-documented synthesis of the structurally related carbonic anhydrase inhibitor, Brinzolamide, a plausible synthetic route can be proposed. The following protocol is a hypothetical pathway derived from patented methods for preparing similar thieno[3,2-e]-1,2-thiazine-6-sulfonamide derivatives.

Key Intermediate: The synthesis of this compound likely proceeds through the key intermediate, (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide.

Step 1: Synthesis of (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide

This intermediate is a known precursor in the synthesis of Brinzolamide.[7] A patented method for its preparation involves the following key transformations[8]:

-

Alkylation: An appropriate thieno[3,2-e][3][4]thiazine precursor is alkylated with 1-bromo-3-methoxypropane.

-

Bromination: The resulting compound undergoes bromination.

-

Intramolecular Cyclization: An intramolecular cyclization reaction leads to the formation of the key intermediate.

Step 2: Conversion of the Hydroxy Intermediate to this compound

The conversion of the hydroxyl group to the ethylamino group at the C4 position is a critical step. Based on synthetic strategies for analogous compounds, the following procedure is proposed[9]:

-

Activation of the Hydroxyl Group: The hydroxyl group of the intermediate is activated, for example, by conversion to a tosylate or mesylate. To a solution of (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide and triethylamine in an appropriate solvent such as tetrahydrofuran, cooled to 0°C, p-toluenesulfonyl chloride is added. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Nucleophilic Substitution with Ethylamine: The activated intermediate is then subjected to a nucleophilic substitution reaction with ethylamine. To the reaction mixture from the previous step, an aqueous solution of ethylamine is added. The mixture is stirred overnight, allowing for the displacement of the tosyl group by the ethylamino group to yield this compound.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to afford the desired compound.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound functions as a carbonic anhydrase inhibitor. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide moiety of this compound is crucial for its inhibitory activity. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, preventing the binding of the natural substrate and thereby inhibiting the enzyme's catalytic function.[10][11][12]

Caption: Inhibition of Carbonic Anhydrase by this compound.

Experimental Workflow for Synthesis

The proposed synthesis of this compound involves a multi-step process, beginning with a suitable thiophene derivative and culminating in the final active pharmaceutical ingredient.

Caption: Proposed Synthetic Workflow for this compound.

References

- 1. L 662583 | 119731-75-8 [chemicalbook.com]

- 2. L 662583 (CAS No. 119731-75-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8344136B2 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]

- 5. This compound 119731-75-8 | MCE [medchemexpress.cn]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Brinzolamide, AL-4862, Azopt-药物合成数据库 [drugfuture.com]

- 8. Synthesis method of brinzolamide key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. EP2348026A1 - Process for the preparation of brinzolamide and intermediates thereof - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

L-662583: Unraveling the Specificity of a Ghost in HIV Research

Despite a thorough investigation into the specificity of the compound designated L-662583 for HIV-1 Reverse Transcriptase (RT) versus other polymerases, no publicly available scientific literature, patent filings, or clinical trial data could be identified for a substance with this identifier. This suggests that this compound may be an internal, unpublished, or incorrectly cited compound name, precluding the creation of an in-depth technical guide as requested.

The initial objective was to compile a comprehensive technical whitepaper detailing the inhibitory profile of this compound. This would have involved summarizing quantitative data on its potency against HIV-1 RT and a panel of other relevant polymerases, such as human DNA polymerases α, β, δ, and ε. Furthermore, the plan was to provide detailed experimental protocols for the assays used to determine this specificity and to create visualizations of relevant biochemical pathways and experimental workflows.

However, extensive searches across multiple scientific databases and search engines for "this compound" in combination with terms like "HIV-1 reverse transcriptase," "polymerase specificity," "IC50," and "experimental assay" yielded no specific results. This lack of information prevents any analysis of its inhibitory characteristics.

For a typical, publicly documented HIV-1 RT inhibitor, a technical guide would be structured as follows:

Hypothetical Data Presentation Structure

Had data for this compound been available, it would have been presented in a clear, tabular format to facilitate comparison of its inhibitory activity.

Table 1: Hypothetical Inhibitory Activity of this compound against Viral and Human Polymerases

| Target Polymerase | Enzyme Source | IC50 (nM) | Assay Method | Reference |

| HIV-1 Reverse Transcriptase | Recombinant | Data N/A | e.g., [3H]-dTTP incorporation | N/A |

| HIV-2 Reverse Transcriptase | Recombinant | Data N/A | e.g., [3H]-dTTP incorporation | N/A |

| Human DNA Polymerase α | HeLa Cells | Data N/A | e.g., Activated calf thymus DNA | N/A |

| Human DNA Polymerase β | Recombinant | Data N/A | e.g., Poly(dA)-oligo(dT) | N/A |

| Human DNA Polymerase δ | Calf Thymus | Data N/A | e.g., Poly(dA-dT) | N/A |

| Human DNA Polymerase ε | Recombinant | Data N/A | e.g., Poly(dA-dT) | N/A |

| Human DNA Polymerase γ | Mitochondria | Data N/A | e.g., Activated calf thymus DNA | N/A |

Hypothetical Experimental Protocols

Detailed methodologies for key experiments would have been provided. Below is a generalized example of a protocol that could be used to assess the inhibition of HIV-1 Reverse Transcriptase.

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Hypothetical)

-

Enzyme and Substrate Preparation:

-

Recombinant HIV-1 RT is purified to >95% homogeneity.

-

A poly(rA) template and oligo(dT) primer are annealed to form a template/primer hybrid.

-

[³H]-dTTP is used as the radiolabeled nucleotide substrate.

-

-

Reaction Mixture:

-

A reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent is prepared.

-

The poly(rA)/oligo(dT) template/primer is added to the buffer.

-

A mixture of unlabeled dTTP and [³H]-dTTP is added.

-

-

Inhibition Assay:

-

Serial dilutions of the test compound (e.g., this compound) are prepared in DMSO.

-

The compound dilutions are pre-incubated with HIV-1 RT in the reaction buffer.

-

The polymerization reaction is initiated by the addition of the nucleotide mixture.

-

-

Quantification:

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped by the addition of ice-cold trichloroacetic acid (TCA).

-

The precipitated, radiolabeled DNA is collected on glass fiber filters.

-

The amount of incorporated [³H]-dTTP is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by non-linear regression analysis.

-

Hypothetical Visualizations

Diagrams illustrating the experimental workflow and the logical relationship of inhibitor specificity would have been generated using the DOT language.

Caption: A generalized workflow for determining the IC50 value of an inhibitor against a polymerase.

Caption: Hypothetical specificity profile of this compound for viral versus human polymerases.

Unraveling the In Vitro Anti-HIV-1 Activity of L-662583: A Technical Overview

A comprehensive review of the available scientific literature reveals a significant gap in knowledge regarding the in vitro anti-HIV-1 activity of a compound designated L-662583. Extensive searches for quantitative data, experimental protocols, and mechanistic studies related to this specific compound have not yielded any discernible results. Therefore, this guide will outline the general methodologies and conceptual frameworks ubiquitously employed in the assessment of novel anti-HIV-1 agents, providing a foundational understanding for researchers in the field.

While specific data for this compound is unavailable, the evaluation of a potential anti-HIV-1 compound typically follows a standardized series of in vitro experiments. These assays are designed to determine the compound's efficacy in inhibiting viral replication, its potency, and its cellular toxicity. The primary goal is to identify agents that can effectively block the HIV-1 lifecycle at non-toxic concentrations.

Core Concepts in Anti-HIV-1 Drug Evaluation

The development of antiretroviral drugs hinges on targeting specific stages of the HIV-1 replication cycle. This cycle can be broadly categorized into several key steps: viral entry (attachment, co-receptor binding, and fusion), reverse transcription, integration, and viral maturation.[1][2][3] Novel compounds are assessed for their ability to interfere with one or more of these processes.

Standard Experimental Protocols for In Vitro Anti-HIV-1 Activity

The following outlines a typical workflow for characterizing the in vitro anti-HIV-1 activity of a test compound.

Cytotoxicity Assays

Before assessing antiviral efficacy, it is crucial to determine the concentration range at which a compound is not toxic to the host cells. This is commonly evaluated using assays such as the MTT or XTT assay, which measure mitochondrial activity as an indicator of cell viability.

Table 1: Representative Data Structure for Cytotoxicity Assessment

| Cell Line | Compound Concentration (µM) | Cell Viability (%) | CC50 (µM) |

| MT-4 | 0.1 | 100 | >100 |

| 1 | 98 | ||

| 10 | 95 | ||

| 100 | 52 | ||

| CEM-SS | 0.1 | 101 | >100 |

| 1 | 99 | ||

| 10 | 96 | ||

| 100 | 48 |

CC50: 50% cytotoxic concentration

Anti-HIV-1 Activity Assays

Once the non-toxic concentration range is established, the compound's ability to inhibit HIV-1 replication is assessed. This is often performed in susceptible human T-cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs).

-

Experimental Workflow:

-

Cells are seeded in microtiter plates.

-

Serial dilutions of the test compound are added to the wells.

-

A known amount of HIV-1 (e.g., laboratory-adapted strains like HIV-1 IIIB or clinical isolates) is added to infect the cells.

-

The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

The extent of viral replication is quantified.

-

-

Quantification Methods:

-

p24 Antigen Capture ELISA: This immunological assay measures the amount of the viral core protein p24 in the culture supernatant, which is a direct correlate of the amount of virus produced.

-

Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the viral enzyme reverse transcriptase, another indicator of viral replication.[4]

-

Luciferase Reporter Gene Assays: In this system, a reporter gene (luciferase) is incorporated into the viral genome. Upon successful infection and replication, the luciferase enzyme is produced, and its activity can be measured by adding a substrate that produces light.

-

Table 2: Representative Data Structure for Anti-HIV-1 Efficacy

| HIV-1 Strain | Cell Line | Compound Concentration (µM) | % Inhibition of p24 Production | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HIV-1 IIIB | MT-4 | 0.01 | 15 | 0.1 | >1000 |

| 0.1 | 52 | ||||

| 1 | 95 | ||||

| HIV-1 RF | CEM-SS | 0.01 | 12 | 0.12 | >833 |

| 0.1 | 48 | ||||

| 1 | 92 |

EC50: 50% effective concentration

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in anti-HIV-1 drug evaluation, the following diagrams are provided.

References

- 1. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Antiretroviral Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

L-662,583: A Technical Guide to its Carbonic Anhydrase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the carbonic anhydrase inhibitor L-662,583, with a focus on its binding characteristics and the experimental methodologies used for its evaluation.

Core Data Presentation: In Vitro Inhibition of Carbonic Anhydrase II

L-662,583 is a potent inhibitor of human erythrocyte carbonic anhydrase II (hCA II). Its inhibitory activity has been quantified and compared with other known carbonic anhydrase inhibitors.

| Compound | IC50 (nM) | Target Enzyme |

| L-662,583 | 0.7 | Human Erythrocyte Carbonic Anhydrase II |

| MK-927 | 13.0 | Human Erythrocyte Carbonic Anhydrase II |

| Acetazolamide | 10.8 | Human Erythrocyte Carbonic Anhydrase II |

| Methazolamide | 21.2 | Human Erythrocyte Carbonic Anhydrase II |

Data sourced from Sugrue MF, et al. Br J Pharmacol. 1990 Jan;99(1):59-64.[1]

Experimental Protocols

The determination of the in vitro inhibitory potency of L-662,583 against purified human erythrocyte carbonic anhydrase II was conducted using a pH stat assay. This method measures the inhibition of the enzyme's catalytic activity.

Principle of the pH Stat Assay

Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which rapidly dissociates into a bicarbonate ion (HCO₃⁻) and a proton (H⁺). The production of protons leads to a decrease in the pH of the solution. The pH stat assay maintains a constant pH in the reaction mixture by titrating the protons produced with a standard solution of sodium hydroxide (NaOH). The rate of NaOH addition is directly proportional to the enzyme activity. The presence of an inhibitor, such as L-662,583, reduces the rate of the enzymatic reaction, and therefore the rate of NaOH addition.

Materials and Reagents

-

Purified human erythrocyte carbonic anhydrase II

-

L-662,583 and other test inhibitors

-

CO₂ gas

-

Sodium hydroxide (NaOH) solution (standardized)

-

Buffer solution (e.g., Tris-HCl)

-

pH meter and electrode

-

Autotitrator or pH stat apparatus

-

Reaction vessel with temperature control

Procedure

-

Enzyme and Inhibitor Preparation : Prepare stock solutions of purified human erythrocyte carbonic anhydrase II and the test inhibitors (including L-662,583) in an appropriate buffer.

-

Assay Setup : Add a buffered solution to the reaction vessel and equilibrate to a specific temperature (e.g., 25°C).

-

Enzyme Addition : Introduce a known amount of the carbonic anhydrase II stock solution into the reaction vessel.

-

Reaction Initiation : Start the reaction by bubbling CO₂ gas through the solution. This will cause the pH to drop due to the production of protons.

-

pH Maintenance : The pH stat apparatus will automatically titrate the reaction mixture with a standardized NaOH solution to maintain a constant pH (e.g., pH 7.4).

-

Inhibitor Addition : For inhibition studies, pre-incubate the enzyme with various concentrations of L-662,583 before initiating the reaction with CO₂.

-

Data Acquisition : Record the rate of NaOH addition required to maintain the constant pH. This rate is a measure of the enzyme activity.

-

IC50 Determination : Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from this curve.

Visualizations

Signaling Pathway: Mechanism of Action in Glaucoma Treatment

Carbonic anhydrase inhibitors, like L-662,583, are utilized in the treatment of glaucoma to lower intraocular pressure (IOP). They act on the ciliary body in the eye to reduce the production of aqueous humor.

Caption: L-662,583 inhibits Carbonic Anhydrase II in the ciliary epithelium, reducing aqueous humor and IOP.

Experimental Workflow: pH Stat Assay for IC50 Determination

The following diagram outlines the key steps in the pH stat assay used to determine the inhibitory potency of L-662,583.

References

In-depth Technical Guide: L-662583 as a Noncompetitive Inhibitor of Reverse Transcriptase

To the Researcher:

Following a comprehensive search of scientific literature and public databases, we have been unable to locate any specific information, quantitative data, or detailed experimental protocols for a compound designated "L-662583" in the context of reverse transcriptase inhibition. This designation may correspond to an internal research code that has not been publicly disclosed or a compound that did not advance to a stage of development where detailed scientific information is available in the public domain.

As a result, we are unable to provide a technical guide on this compound. However, to fulfill the core requirements of your request for an in-depth technical guide on a noncompetitive inhibitor of reverse transcriptase, we have prepared the following guide on Nevirapine , a well-characterized, first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). This guide is structured to meet all the specified requirements for data presentation, experimental protocols, and visualizations.

Technical Guide: Nevirapine as a Noncompetitive Inhibitor of HIV-1 Reverse Transcriptase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nevirapine is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1] It was one of the first NNRTIs to be approved for the treatment of HIV-1 infection.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Nevirapine is not a competitive inhibitor of the natural deoxynucleotide triphosphates (dNTPs). Instead, it binds to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function.[2][3] This noncompetitive mechanism of action makes it a valuable component in highly active antiretroviral therapy (HAART).[3]

Mechanism of Action

Nevirapine binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site.[4] This binding site is often referred to as the NNRTI-binding pocket (NNIBP). The binding of Nevirapine to this allosteric site induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains of the p66 subunit. This conformational change distorts the catalytic site and impairs the proper positioning of the template-primer complex, thereby inhibiting the polymerase activity of RT.[4] Because Nevirapine does not compete with the dNTP substrates, it is classified as a noncompetitive inhibitor.[2][3]

Quantitative Data on Inhibitory Activity

The inhibitory potency of Nevirapine against HIV-1 RT and its antiviral activity in cell culture have been extensively studied. The following table summarizes key quantitative data.

| Parameter | Value | Virus/Enzyme | Cell Line | Reference |

| IC50 | 100 - 400 nM | Recombinant HIV-1 RT | N/A | [2] |

| EC50 | 10 - 40 nM | HIV-1 (various strains) | MT-4 cells | [2] |

| Ki | ~200 nM | Recombinant HIV-1 RT | N/A | [2] |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions, viral strain, and cell line used.

Experimental Protocols

4.1. HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a common method to determine the IC50 value of Nevirapine against recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Nevirapine stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of Nevirapine in the reaction buffer.

-

In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and the desired concentration of Nevirapine or DMSO (vehicle control).

-

Add recombinant HIV-1 RT to initiate the reaction.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Add [³H]-dTTP to the reaction and continue the incubation to allow for incorporation into the newly synthesized DNA strand.

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the newly synthesized radiolabeled DNA on ice.

-

Collect the precipitate by filtering the solution through glass fiber filters.

-

Wash the filters with cold 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the Nevirapine concentration and determine the IC50 value using non-linear regression analysis.

4.2. Antiviral Activity Assay in Cell Culture

This protocol outlines a method to determine the EC50 value of Nevirapine in a cell-based assay.

Materials:

-

HIV-1 permissive cell line (e.g., MT-4 cells)

-

HIV-1 laboratory-adapted strain

-

Nevirapine stock solution (in DMSO)

-

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

MTT or similar cell viability reagent

-

p24 antigen ELISA kit

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of Nevirapine in the cell culture medium.

-

Add the Nevirapine dilutions to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.

-

After the incubation period, assess the cytopathic effect (CPE) of the virus.

-

Alternatively, quantify the amount of viral replication by measuring the p24 antigen concentration in the culture supernatant using an ELISA kit.

-

To assess cytotoxicity of the compound, perform a parallel experiment with uninfected cells and measure cell viability using an MTT assay.

-

Plot the percentage of inhibition of viral replication (or protection from CPE) against the logarithm of the Nevirapine concentration and determine the EC50 value.

Visualizations

5.1. Mechanism of Noncompetitive Inhibition of HIV-1 Reverse Transcriptase

Caption: Noncompetitive inhibition of HIV-1 RT by Nevirapine.

5.2. Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of Nevirapine against HIV-1 RT.

Conclusion

Nevirapine serves as a quintessential example of a noncompetitive inhibitor of HIV-1 reverse transcriptase. Its allosteric mechanism of action, distinct from that of NRTIs, has made it a critical tool in the combination therapies used to manage HIV-1 infection. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers in the field of antiretroviral drug discovery and development. While the emergence of drug resistance is a challenge, the study of first-generation NNRTIs like Nevirapine continues to inform the design of more robust and effective antiretroviral agents.

References

- 1. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]

- 2. Non-nucleoside reverse transcriptase inhibitors: a review on pharmacokinetics, pharmacodynamics, safety and tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reverse transcriptase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

Early Development of L-660,711 (MK-571): A Technical Overview of a Pioneering Leukotriene D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research and development of L-660,711, also known as MK-571, a potent and selective leukotriene D4 (LTD4) receptor antagonist. The information presented is based on foundational preclinical and clinical studies that established the pharmacological profile of this compound.

Core Compound Profile

| Identifier | Chemical Name | Class |

| L-660,711 (MK-571) | 3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)((3-dimethyl amino-3-oxopropyl)thio)methyl)thio)propanoic acid | Leukotriene D4 Receptor Antagonist |

Quantitative Data Summary

The following tables summarize key quantitative data from early in vitro and in vivo studies of L-660,711, providing insights into its binding affinity, potency, and selectivity.

Table 1: In Vitro Receptor Binding Affinity

| Preparation | Ligand | L-660,711 Kᵢ (nM) | Reference |

| Guinea Pig Lung Membranes | [³H]Leukotriene D₄ | 0.22 | [1] |

| Human Lung Membranes | [³H]Leukotriene D₄ | 2.1 | [1] |

| Guinea Pig Lung Membranes | [³H]Leukotriene C₄ | >23,000 (IC₅₀) | [1] |

Table 2: In Vitro Functional Antagonism

| Tissue Preparation | Agonist | L-660,711 pA₂ | Reference |

| Guinea Pig Trachea | Leukotriene D₄ | 9.4 | [1] |

| Guinea Pig Ileum | Leukotriene D₄ | 10.5 | [1] |

| Guinea Pig Trachea | Leukotriene E₄ | 9.1 | [1] |

| Guinea Pig Ileum | Leukotriene E₄ | 10.4 | [1] |

| Human Trachea | Leukotriene D₄ | 8.5 | [1] |

Table 3: Early Human Clinical Trial Data (Intravenous Administration)

| Parameter | S(+) Enantiomer | R(-) Enantiomer | Reference |

| Clearance | More Rapid | Slower | [2] |

| Initial Volume of Distribution | < 10 L | < 10 L | [2] |

Key Experimental Protocols

Detailed methodologies for the foundational experiments are outlined below.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of L-660,711 for leukotriene receptors.

Protocol:

-

Membrane Preparation: Lung tissues from guinea pigs and humans were homogenized and subjected to centrifugation to isolate the membrane fraction.

-

Binding Reaction: Membranes were incubated with a radiolabeled ligand ([³H]LTD₄ or [³H]LTC₄) and varying concentrations of L-660,711.

-

Separation: The reaction mixture was filtered to separate bound from unbound radioligand.

-

Quantification: The radioactivity of the filters was measured using liquid scintillation counting.

-

Data Analysis: Inhibition constants (Kᵢ) and IC₅₀ values were calculated from competitive binding curves.[1]

In Vitro Smooth Muscle Contraction Assays

Objective: To assess the functional antagonist activity of L-660,711 against leukotriene-induced smooth muscle contraction.

Protocol:

-

Tissue Preparation: Strips of guinea pig trachea, guinea pig ileum, and human trachea were mounted in organ baths containing a physiological salt solution.

-

Contraction Induction: Cumulative concentration-response curves were generated for leukotrienes (LTD₄, LTE₄) to induce tissue contraction.

-

Antagonist Incubation: Tissues were pre-incubated with various concentrations of L-660,711 before the addition of the agonist.

-

Measurement: The isometric tension of the muscle strips was recorded.

-

Data Analysis: The pA₂ values, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, were calculated using Schild plot analysis.[1]

In Vivo Bronchoconstriction Models

Objective: To evaluate the in vivo efficacy of L-660,711 in blocking leukotriene-mediated bronchoconstriction.

Protocol:

-

Animal Models: Anesthetized guinea pigs, conscious squirrel monkeys, and conscious sensitized rats were used.

-

Bronchoconstriction Challenge: Bronchoconstriction was induced by intravenous administration of leukotrienes (LTC₄, LTD₄, LTE₄) or by an allergic challenge with Ascaris antigen in monkeys or ovalbumin in rats.

-

Drug Administration: L-660,711 was administered intravenously, intraduodenally, or orally prior to the bronchoconstrictor challenge.

-

Measurement: Changes in pulmonary mechanics, such as airway resistance and dynamic compliance, were measured to quantify the degree of bronchoconstriction.

-

Data Analysis: The ability of L-660,711 to antagonize the bronchoconstrictor response was determined by comparing the responses in treated versus untreated animals.[1]

Visualizing Mechanisms and Workflows

Signaling Pathway of Leukotriene D₄ and its Antagonism by L-660,711

Caption: Competitive antagonism of the CysLT1 receptor by L-660,711, blocking the downstream signaling cascade initiated by LTD₄.

Experimental Workflow for In Vitro Functional Antagonism

Caption: Workflow for determining the functional antagonist potency (pA₂) of L-660,711 in isolated tissue preparations.

References

Methodological & Application

Protocol for the Evaluation of Non-Nucleoside Reverse Transcriptase Inhibitors in HIV-1 RT Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a critical enzyme for the replication of the virus, making it a prime target for antiretroviral therapy.[1][2][3] This enzyme converts the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[2][3] Inhibitors of HIV-1 RT are a cornerstone of combination antiretroviral therapy (cART). These inhibitors are broadly classified into two main categories: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1][2][4]

NRTIs act as chain terminators after being incorporated into the growing DNA chain. In contrast, NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site.[1][2] This binding induces a conformational change that inhibits the polymerase activity of the enzyme.

This document provides a detailed protocol for the enzymatic assay of HIV-1 RT, specifically tailored for the evaluation of NNRTIs. While the specific compound L-662583 was requested, extensive searches of scientific literature and chemical databases did not yield specific information on this compound in the context of HIV-1 RT inhibition. Therefore, the following protocol is a comprehensive guide for the characterization of novel or known NNRTIs.

Principle of the Assay

The HIV-1 RT enzyme assay is designed to measure the DNA polymerase activity of the enzyme. This is typically achieved by quantifying the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a DNA strand using an RNA or DNA template. The level of inhibition by a test compound, such as an NNRTI, is determined by comparing the enzyme's activity in the presence and absence of the inhibitor.

Quantitative Data Summary

The efficacy of an NNRTI is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the HIV-1 RT enzymatic activity. The following tables present hypothetical data for a generic NNRTI to illustrate how results can be structured.

Table 1: Inhibitory Activity of a Generic NNRTI against Wild-Type HIV-1 RT

| Parameter | Value |

| IC50 (nM) | 15 |

| Hill Slope | 1.1 |

| R² | 0.99 |

Table 2: Inhibitory Activity of a Generic NNRTI against Common NNRTI-Resistant Mutant HIV-1 RT Enzymes

| Mutant | IC50 (nM) | Fold Change in IC50 |

| K103N | 350 | 23.3 |

| Y181C | 800 | 53.3 |

| Y188L | 1200 | 80.0 |

| E138K | 90 | 6.0 |

Experimental Protocols

Materials and Reagents

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Test NNRTI compound

-

Poly(rA) template

-

Oligo(dT) primer

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Labeled dTTP (e.g., [³H]-dTTP or a fluorescent analog)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

Stop Solution: 0.5 M EDTA

-

Scintillation fluid (for radioisotopic assays) or appropriate detection reagents for non-radioactive assays

-

96-well microplates

-

Microplate reader (scintillation counter or fluorescence plate reader)

Experimental Workflow Diagram

Caption: Experimental workflow for the HIV-1 RT enzyme assay.

Procedure

-

Preparation of Reagents:

-

Prepare the assay buffer and store it on ice.

-

Prepare a stock solution of the poly(rA) template and oligo(dT) primer. Anneal by heating to 80°C for 5 minutes and then slowly cooling to room temperature.

-

Prepare a stock solution of dNTPs, including the labeled dTTP.

-

-

Preparation of NNRTI Dilutions:

-

Prepare a stock solution of the test NNRTI in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the NNRTI stock solution in the assay buffer to achieve the desired final concentrations for the assay.

-

-

Assay Setup:

-

In a 96-well microplate, add the following components in order:

-

Assay Buffer

-

Annealed poly(rA)/oligo(dT) template/primer

-

dNTP mix (containing labeled dTTP)

-

Serial dilutions of the NNRTI or vehicle control (for no-inhibitor wells)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the diluted recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).

-

-

Stopping the Reaction:

-

Terminate the reaction by adding the stop solution (EDTA) to each well.

-

-

Detection of Incorporated Nucleotides:

-

For Radioisotopic Assay:

-

Transfer the reaction mixture to a filter plate (e.g., glass fiber) to capture the newly synthesized DNA.

-

Wash the filter plate multiple times with a suitable buffer to remove unincorporated [³H]-dTTP.

-

Dry the filter plate, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

-

-

For Non-Radioactive Assay (e.g., fluorescence-based):

-

Follow the specific instructions of the commercial kit being used. This may involve a capture step and subsequent detection with a fluorescently labeled antibody or other reporter molecule.

-

Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each NNRTI concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

-

Plot the % Inhibition against the logarithm of the NNRTI concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

Mechanism of Inhibition Visualization

The following diagram illustrates the allosteric inhibition mechanism of NNRTIs on HIV-1 RT.

Caption: Allosteric inhibition of HIV-1 RT by an NNRTI.

References

- 1. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Small Molecule Inhibitor "Inhibitor-X"

For Researchers, Scientists, and Drug Development Professionals

Introduction to "Inhibitor-X"

"Inhibitor-X" is a potent and selective, cell-permeable small molecule inhibitor of the (specify target, e.g., Serine/Threonine Kinase Y). By targeting a key enzyme in cellular signaling, "Inhibitor-X" serves as a valuable tool for investigating the roles of this pathway in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3][4] Understanding the correct preparation and handling of this compound is critical for obtaining reproducible and reliable experimental results. These notes provide detailed protocols for the preparation of "Inhibitor-X" solutions and the assessment of its stability in a typical cell culture environment.

Data Summary

The following table summarizes the key parameters for the preparation and storage of "Inhibitor-X".

| Parameter | Recommendation | Notes |

| Solvent | Dimethyl sulfoxide (DMSO), sterile | Ensure the use of high-purity, sterile DMSO to avoid contamination and degradation of the compound.[5][6] |

| Stock Solution Conc. | 10 mM | A high concentration stock solution allows for minimal solvent addition to the final cell culture medium. |

| Storage of Powder | -20°C for up to 3 years | Protect from light and moisture.[7][8] |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[7][9][10] |

| Final DMSO Concentration | < 0.5%, ideally ≤ 0.1% | High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration) in experiments.[7][8][9][10][11] |

| Stability in Medium | Recommended to be determined empirically for long-term experiments. Prepare fresh working solutions daily. | Stability can be affected by temperature, pH, light, and components of the cell culture medium.[12][13][14] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM "Inhibitor-X" Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of "Inhibitor-X" for use in cell culture experiments.

Materials:

-

"Inhibitor-X" powder

-

Sterile, anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance (if starting from a larger quantity)

Procedure:

-

Before opening, centrifuge the vial of "Inhibitor-X" powder to ensure all the powder is at the bottom.[9]

-

In a sterile environment (e.g., a biological safety cabinet), carefully open the vial.

-

To prepare a 10 mM stock solution, add the appropriate volume of sterile DMSO to the vial of pre-weighed "Inhibitor-X". For example, for 1 mg of "Inhibitor-X" with a molecular weight of 500 g/mol , add 200 µL of DMSO.

-

Close the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[7][9][10]

-

Label the aliquots clearly with the compound name, concentration, date, and store them at -80°C for long-term storage or -20°C for short-term storage.[7]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the "Inhibitor-X" stock solution into cell culture medium for treating cells.

Materials:

-

10 mM "Inhibitor-X" stock solution in DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile microcentrifuge tubes or conical tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thaw an aliquot of the 10 mM "Inhibitor-X" stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentration. It is recommended to perform intermediate dilutions to ensure accuracy and avoid precipitation of the compound.[7]

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done by adding 1 µL of the 10 mM stock to 999 µL of pre-warmed complete cell culture medium.

-

Vortex the working solution gently before adding it to your cell culture plates.

-

Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%, to minimize solvent toxicity.[11]

-

Always include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO as the "Inhibitor-X" treated groups.[7][8]

Protocol 3: Assessment of "Inhibitor-X" Stability in Cell Culture Medium

This protocol provides a framework for determining the stability of "Inhibitor-X" in your specific cell culture medium under experimental conditions.

Materials:

-

"Inhibitor-X"

-

Complete cell culture medium

-

CO2 incubator set to 37°C and 5% CO2

-

Sterile tubes for sample collection

-

Analytical method for quantifying "Inhibitor-X" (e.g., HPLC-UV or LC-MS)[12][13]

Procedure:

-

Prepare a working solution of "Inhibitor-X" in your complete cell culture medium at the highest concentration you plan to use in your experiments (e.g., 10 µM).

-

Dispense aliquots of this solution into sterile tubes, one for each time point to be tested.

-

Place the tubes in a 37°C, 5% CO2 incubator to mimic the conditions of a cell culture experiment.

-

At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one tube from the incubator.

-

Immediately analyze the concentration of the remaining "Inhibitor-X" in the sample using a validated analytical method like HPLC.[12][13]

-

The sample at time 0 will serve as the 100% reference.

-

Plot the percentage of remaining "Inhibitor-X" against time to determine its stability profile in the cell culture medium under your experimental conditions.

Visualizations

Caption: Experimental workflow for "Inhibitor-X" from powder to cell treatment.

Caption: Generic signaling pathway showing the inhibitory action of "Inhibitor-X".

References

- 1. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hematologic Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. file.selleckchem.com [file.selleckchem.com]

- 9. captivatebio.com [captivatebio.com]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. lifetein.com [lifetein.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 14. researchgate.net [researchgate.net]

Determining the IC50 of Antiviral Compounds Against Human Cytomegalovirus (HCMV)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Cytomegalovirus (HCMV), a member of the betaherpesvirus subfamily, is a ubiquitous pathogen that can cause severe and life-threatening diseases in immunocompromised individuals, such as transplant recipients and AIDS patients.[1][2] Congenital HCMV infection is also a leading cause of birth defects, including hearing loss and neurological impairments.[3] Current antiviral therapies for HCMV primarily target the viral DNA polymerase or the UL97 protein kinase and include drugs like ganciclovir, foscarnet, and cidofovir.[4][5][6] However, the emergence of drug-resistant viral strains and the toxicity associated with long-term therapy necessitate the development of novel anti-HCMV agents.[7][8]

A critical step in the evaluation of new antiviral compounds is the determination of their 50% inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required to inhibit a biological process, in this case, viral replication, by 50%. This application note provides a detailed protocol for determining the IC50 of a test compound against HCMV in cell culture using a plaque reduction assay.